molecular formula C21H15BrIN3O3S B11554706 N-[(1E)-3-[(2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1E)-3-[(2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11554706
M. Wt: 596.2 g/mol
InChI Key: IRYXIXOJUCPPHK-JGYDOUFFSA-N
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Description

N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazinecarbonyl intermediate: This involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions.

    Introduction of the bromine and iodine groups: This step requires the use of brominating and iodinating agents to introduce the halogen atoms into the aromatic ring.

    Condensation with thiophene: The thiophene group is introduced through a condensation reaction with the intermediate compound.

    Final coupling with benzamide: The final step involves coupling the intermediate with benzamide under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (bromine and iodine) in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

  • **Sub

Properties

Molecular Formula

C21H15BrIN3O3S

Molecular Weight

596.2 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H15BrIN3O3S/c22-15-9-14(19(27)17(23)10-15)12-24-26-21(29)18(11-16-7-4-8-30-16)25-20(28)13-5-2-1-3-6-13/h1-12,27H,(H,25,28)(H,26,29)/b18-11+,24-12+

InChI Key

IRYXIXOJUCPPHK-JGYDOUFFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=C(C(=CC(=C3)Br)I)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=C(C(=CC(=C3)Br)I)O

Origin of Product

United States

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